molecular formula C11H12O3S B1324144 Cyclopropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone CAS No. 898772-50-4

Cyclopropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Cat. No. B1324144
M. Wt: 224.28 g/mol
InChI Key: CXKVBIRMCPUHPJ-UHFFFAOYSA-N
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Description

“Cyclopropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone” is a complex organic compound. It contains a cyclopropyl group (a three-membered carbon ring), a 1,3-dioxolane group (a five-membered ring containing two oxygen atoms), and a 2-thienyl ketone group (a five-membered ring containing a sulfur atom and a ketone functional group) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the three distinct functional groups mentioned above. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ketone group, which is typically reactive towards nucleophiles. The 1,3-dioxolane ring could potentially be opened under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ketone could increase its polarity, and the cyclopropyl group could introduce strain into the molecule .

Scientific Research Applications

Polymerization and Material Synthesis

Cyclopropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone has applications in the synthesis of polymers. For instance, substituted 2-cyclopropyl-4-methylene-1,3-dioxolanes, closely related to this compound, have been used in photoinitiated cationic polymerization, resulting in polyether ketones with molecular weights ranging from 5000 to 33,600 g/mol (Al-Doaiss et al., 2001).

Organic Synthesis and Chemical Reactions

This compound is significant in various organic synthesis processes. For example, the cyclopropyl phenyl ketone, a similar structure, undergoes oxidative addition to form nickeladihydropyran, a key intermediate in nickel-catalyzed cycloaddition for creating cyclopentane compounds (Ogoshi et al., 2006). Additionally, cyclopropyl ketones, in general, are used in gold(I)-catalyzed asymmetric cycloaddition, indicating their role in producing optically active ketones (Zhang & Zhang, 2012).

Antioxidant Activity and Molecular Interactions

Derivatives of di-2-thienyl ketones, which include structures similar to cyclopropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, have been evaluated for their antioxidant activities. These compounds have shown significant inhibition percentages, indicating potential use in fields requiring antioxidant properties (Althagafi, 2022).

Applications in Cycloaddition and Ring Formation

Compounds structurally similar to cyclopropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone are used in various cycloaddition reactions. For instance, cyclopropyl aryl ketones undergo visible light photocatalysis in a formal [3+2] reaction to generate cyclopentane ring systems (Lu et al., 2011).

Future Directions

The study and application of this compound could potentially be a novel area of research. Its unique structure could make it interesting for the development of new synthetic methodologies or for biological studies .

properties

IUPAC Name

cyclopropyl-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c12-10(7-1-2-7)8-3-4-9(15-8)11-13-5-6-14-11/h3-4,7,11H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKVBIRMCPUHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641895
Record name Cyclopropyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

CAS RN

898772-50-4
Record name Cyclopropyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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